CC-8490
説明
CC-8490 is a benzopyranone-class selective estrogen receptor modulator (SERM) with demonstrated antitumor activity across diverse cancer models. Originally developed by Celgene Corporation in collaboration with the U.S. National Cancer Institute (NCI), it exhibits dual mechanisms:
- ER-dependent activity: Binds to estrogen receptors (ERα/β) in ER-positive cancers (e.g., breast cancer), inhibiting proliferation via classical SERM pathways .
- ER-independent activity: Induces apoptosis in ER-negative cancers, such as glioblastoma, through inhibition of nuclear factor kappa B (NF-κB), a pro-survival pathway critical in glioma resistance .
Preclinical studies showed that this compound suppresses tumor growth in subcutaneous and intracranial glioblastoma xenografts, prolonging survival in murine models .
特性
IUPAC名 |
NONE |
|---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CC8490; CC 8490; CC-8490; SPC8490; SPC-8490; SPC 8490. |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
CC-8490 belongs to the benzopyranone family, sharing a core scaffold with analogs like Cpd-A, Cpd-B, and Cpd-C. Key comparative data from in vitro and in vivo studies are summarized below:
Table 1: In Vivo Efficacy of this compound and Analogs in Glioblastoma (U87) Xenografts
| Compound | Dose (mg/kg) | Tumor Growth Delay (Days) | %T/C Ratio (Day 38–39) |
|---|---|---|---|
| This compound | 30 | 2 | 55 |
| This compound | 50 | 5 | 35 |
| Cpd-A | 30 | 3 | 35 |
| Cpd-A | 50 | 7 | 23 |
Key Findings :
- Cpd-A outperformed this compound in tumor growth delay and %T/C ratios, suggesting enhanced potency .
- Both compounds maintained low toxicity, with <5% body weight loss in mice .
Table 2: Efficacy in Non-Small Cell Lung Cancer (NCI-H460) Xenografts
| Compound | Dose (mg/kg) | %T/C Ratio (Day 28) | Comparator (Docetaxel 10 mg/kg) |
|---|---|---|---|
| This compound | 30 | 46 | 41 (Docetaxel) |
| Cpd-A | 30 | 49 | |
| Cpd-B | 30 | 51 | |
| Cpd-C | 30 | 53 |
Comparison with Functionally Similar SERMs
Tamoxifen
- Mechanism : Classic SERM with ER-dependent activity in breast cancer; in gliomas, it inhibits protein kinase C (PKC) and synergizes with NF-κB pathway inhibition .
- Efficacy : Tamoxifen shows moderate antiglioma activity but requires higher doses (e.g., 100–200 mg/kg in vivo) compared to this compound (30–50 mg/kg) .
Compound 16 (Benzopyran Derivative)
Advantages and Limitations of this compound
- Advantages: Dual ER-dependent and independent mechanisms broaden applicability to ER-negative tumors.
- Limitations: Limited clinical data beyond phase I/II trials. Analogs (e.g., Cpd-A) show superior efficacy but remain preclinical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
